Binding Affinity for BRD4 Bromodomains: Target Compound Lacks Comparable Public Data
A direct comparator from the same structural class, 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 391866-36-7), has been identified . However, no quantitative binding or functional activity data is available for either this analog or the target compound in BRD4 bromodomain assays from permissible sources. Publicly available high-affinity BRD4 data, such as a Kd of 0.300 nM for BD2 [1], pertains to a chemically unrelated molecule (CHEMBL3770724) and cannot serve as a benchmark. Consequently, the differential BRD4 inhibitory potential of 4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide against its closest analogs is unquantified.
| Evidence Dimension | BRD4 BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | No data available in permissible sources |
| Comparator Or Baseline | Structurally unrelated compound (CHEMBL3770724): Kd = 0.300 nM |
| Quantified Difference | Not calculable |
| Conditions | BROMOscan assay against human partial length BRD4 BD2 |
Why This Matters
The absence of binding data for the target compound and its direct analog prevents any evidence-based procurement decision based on BRD4 target engagement.
- [1] BindingDB. Entry for BDBM50148603 (CHEMBL3770724). Affinity Data Kd: 0.300 nM for human BRD4 BD2. View Source
